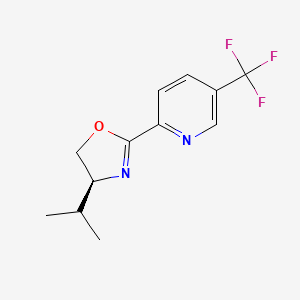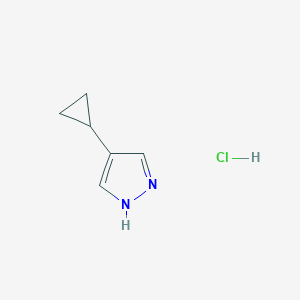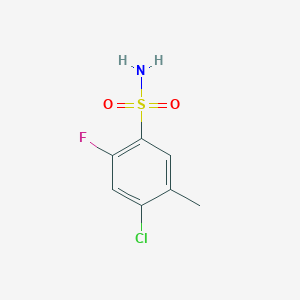![molecular formula C13H8Cl2F3N3O2 B6592016 N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine CAS No. 1820614-52-5](/img/structure/B6592016.png)
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Descripción general
Descripción
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, also known as DCPG, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has been extensively studied for its potential therapeutic applications in neurological disorders. Studies have shown that mGluR5 antagonists, including this compound, can reduce the symptoms of Parkinson's disease and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-psychotic effects in animal models of schizophrenia.
Mecanismo De Acción
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine binds to the allosteric site of mGluR5 and prevents the receptor from being activated by glutamate. This results in a reduction in the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the release of dopamine in the striatum, which is associated with Parkinson's disease. This compound has also been shown to reduce the levels of amyloid-beta in the brain, which is associated with Alzheimer's disease. Additionally, this compound has been shown to reduce the levels of glutamate in the brain, which is associated with schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine in lab experiments is its high potency and selectivity for mGluR5. This allows researchers to study the specific effects of mGluR5 antagonism without affecting other glutamate receptors. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine. One area of interest is the potential use of this compound in the treatment of depression. Studies have shown that mGluR5 antagonists can have anti-depressant effects in animal models. Another area of interest is the development of more soluble analogs of this compound that can be administered in vivo more easily. Finally, the role of mGluR5 antagonists in neuroinflammation and neurodegeneration is an area of active research.
Conclusion
In conclusion, this compound is a potent and selective antagonist of mGluR5 that has potential therapeutic applications in neurological disorders. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves binding to the allosteric site of mGluR5. This compound has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the study of this compound, including its potential use in the treatment of depression, the development of more soluble analogs, and its role in neuroinflammation and neurodegeneration.
Métodos De Síntesis
N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be synthesized using a multi-step process starting with 2,4-dichlorophenylacetonitrile and 4-trifluoromethylpyrimidine-2-amine as starting materials. The reaction involves the use of various reagents and catalysts, including potassium carbonate, palladium on carbon, and N,N-dimethylformamide. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c14-6-1-2-7(8(15)3-6)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLWRJPCJKTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154888 | |
| Record name | Glycine, N-[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820614-52-5 | |
| Record name | Glycine, N-[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820614-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591968.png)

![5-(4-Fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591990.png)
![N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591994.png)
![5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6592008.png)

![1,4-Bis[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazoline-2-YL]piperazine](/img/structure/B6592019.png)
![5,6,7,8-Tetrahydro-2-methyl-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B6592020.png)